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Compound of Interest

Compound Name:
6-Methylpiperidine-3-carboxylic

acid

Cat. No.: B1315690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-Methylpiperidine-3-carboxylic acid is a substituted piperidine derivative of interest in

medicinal chemistry and drug development due to its structural resemblance to bioactive

molecules. As a chiral molecule, its stereochemistry can significantly influence its biological

activity. These application notes provide an overview of the expected analytical data and

general protocols for the synthesis and characterization of this compound. While direct spectral

data for 6-Methylpiperidine-3-carboxylic acid is not readily available in the public domain, the

following sections present predicted data based on the analysis of structurally similar

compounds.

Predicted Analytical Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data for 6-Methylpiperidine-3-carboxylic acid. These predictions are

derived from spectral data of related piperidine derivatives. Actual experimental values may

vary based on stereochemistry, solvent, and instrument conditions.

Table 1: Predicted ¹H NMR Data for 6-Methylpiperidine-3-
carboxylic acid
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

H3 2.40 - 2.60 m -

Methine proton

adjacent to the

carboxylic acid.

H6 2.90 - 3.10 m -

Methine proton

adjacent to the

methyl group.

H2, H4, H5 (ring

protons)
1.40 - 2.20 m -

Complex region

of overlapping

methylene

protons.

CH₃ 1.10 - 1.30 d ~6-7

Methyl group

doublet coupled

to H6.

NH Broad singlet - -

Amine proton,

chemical shift is

concentration

and solvent

dependent. May

exchange with

D₂O.

COOH Broad singlet - -

Carboxylic acid

proton, chemical

shift is

concentration

and solvent

dependent. May

exchange with

D₂O.
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Table 2: Predicted ¹³C NMR Data for 6-Methylpiperidine-
3-carboxylic acid

Carbon Atom Predicted Chemical Shift (δ, ppm)

C=O 174.0 - 178.0

C3 40.0 - 45.0

C6 50.0 - 55.0

C2, C4, C5 25.0 - 35.0

CH₃ 18.0 - 23.0

Table 3: Predicted Mass Spectrometry Data for 6-
Methylpiperidine-3-carboxylic acid

Ionization Mode Predicted m/z Fragment

ESI+ [M+H]⁺ = 144.1025 Molecular Ion

ESI+ 126.0919 [M+H - H₂O]⁺

ESI+ 98.0865 [M+H - COOH - H]⁺

ESI- [M-H]⁻ = 142.0868 Molecular Ion

Experimental Protocols
The following are generalized protocols for the synthesis and analysis of 6-Methylpiperidine-
3-carboxylic acid, based on established methods for similar compounds.

Synthesis Protocol: Reduction of 6-Methylnicotinic Acid
A common route to substituted piperidine carboxylic acids is the catalytic hydrogenation of the

corresponding pyridine derivative.

Materials:

6-Methylnicotinic acid
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Ethanol or Methanol

5% Rhodium on Alumina (Rh/Al₂O₃) or Platinum(IV) oxide (PtO₂)

Hydrogen gas

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

Procedure:

In a high-pressure vessel, dissolve 6-methylnicotinic acid in a suitable solvent like ethanol or

methanol.

Add the catalyst (5% Rh/Al₂O₃ or PtO₂) to the solution. The catalyst loading is typically 5-10

mol%.

Seal the vessel and purge it with an inert gas, such as nitrogen or argon, before introducing

hydrogen gas.

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

Heat the reaction mixture to a temperature between 25-80°C with vigorous stirring.

Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical

techniques like TLC or LC-MS.

Once the reaction is complete, cool the vessel to room temperature and carefully vent the

hydrogen gas.

Filter the reaction mixture through a pad of celite to remove the catalyst.

Wash the celite pad with the reaction solvent.

Concentrate the filtrate under reduced pressure to yield the crude product.

The crude 6-Methylpiperidine-3-carboxylic acid can be purified by recrystallization or

chromatography.
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NMR Spectroscopy Protocol
Instrumentation:

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

Dissolve approximately 5-10 mg of the purified 6-Methylpiperidine-3-carboxylic acid in a

suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 2-second

relaxation delay, and 16-64 scans.

Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard. Typical

parameters include a 30° pulse angle, a 2-5 second relaxation delay, and a sufficient number

of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Further structural elucidation can be achieved using 2D NMR techniques such as COSY,

HSQC, and HMBC.

Mass Spectrometry Protocol
Instrumentation:

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray

Ionization (ESI) source.

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive

ion mode) or ammonium hydroxide (for negative ion mode) can be added to aid ionization.
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Data Acquisition:

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire mass spectra in both positive and negative ion modes over a mass range that

includes the expected molecular ion (e.g., m/z 50-500).

Perform fragmentation analysis (MS/MS) on the parent ion to aid in structural confirmation.

Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and characterization of

6-Methylpiperidine-3-carboxylic acid.

6-Methylnicotinic Acid Catalytic Hydrogenation
(e.g., Rh/Al2O3, H2)

Purification
(Recrystallization/
Chromatography)

6-Methylpiperidine-3-carboxylic Acid Structural Analysis

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(HRMS, MS/MS)

Spectral Data

Click to download full resolution via product page

Caption: General workflow for the synthesis and analysis of 6-Methylpiperidine-3-carboxylic
acid.

This document serves as a foundational guide for researchers working with 6-
Methylpiperidine-3-carboxylic acid. Experimental conditions should be optimized for specific

laboratory setups and desired outcomes.

To cite this document: BenchChem. [Application Notes and Protocols for 6-Methylpiperidine-
3-carboxylic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1315690#nmr-and-mass-spectrometry-data-for-6-
methylpiperidine-3-carboxylic-acid]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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